A Technical Guide to the Spectroscopic Characterization of (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid
A Technical Guide to the Spectroscopic Characterization of (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid
This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of (2-phenylimidazo[1,2-a]pyridin-6-yl)boronic acid, a key building block in medicinal chemistry and materials science. Given the limited availability of public domain spectra for this specific compound, this guide synthesizes data from its core structure, 2-phenylimidazo[1,2-a]pyridine, with established principles of spectroscopic interpretation to present a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this and similar heterocyclic boronic acids.
Introduction: The Significance of (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer agents. The introduction of a boronic acid moiety at the 6-position of the 2-phenylimidazo[1,2-a]pyridine core creates a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. This enables the synthesis of a diverse library of derivatives with potential applications as melatonin receptor ligands or PI3Kα inhibitors.[1][2] The precise characterization of this boronic acid intermediate is therefore a critical step in the development of novel therapeutics and functional materials.[3]
This guide will detail the expected spectroscopic signatures of (2-phenylimidazo[1,2-a]pyridin-6-yl)boronic acid using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section will provide a theoretical basis for the expected data, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the anticipated results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (2-phenylimidazo[1,2-a]pyridin-6-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR will provide a complete picture of the molecular structure.
¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum will reveal the number of different types of protons, their electronic environments, and their connectivity. The chemical shifts of the protons on the imidazo[1,2-a]pyridine core are particularly informative. The introduction of the boronic acid group at the 6-position is expected to cause a downfield shift of the adjacent protons due to its electron-withdrawing inductive effect.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | s | 1H | H-5 | Downfield shift due to proximity to the bridgehead nitrogen and the boronic acid group. |
| ~8.2 | s | 1H | H-3 | Singlet characteristic of the imidazole proton. |
| ~8.0 | d | 2H | H-2', H-6' | Ortho protons of the phenyl ring, deshielded by the imidazole ring. |
| ~7.8 | d | 1H | H-7 | Doublet due to coupling with H-8. |
| ~7.5 | t | 2H | H-3', H-5' | Meta protons of the phenyl ring. |
| ~7.4 | t | 1H | H-4' | Para proton of the phenyl ring. |
| ~7.3 | d | 1H | H-8 | Doublet due to coupling with H-7. |
| ~3.5 | br s | 2H | B(OH)₂ | Broad singlet for the acidic protons of the boronic acid, which may exchange with water in the solvent. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. The carbon atom attached to the boronic acid group (C-6) will exhibit a characteristic chemical shift. The other carbons of the imidazo[1,2-a]pyridine core will have shifts consistent with their positions in the heterocyclic system.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C-2 | Carbon of the imidazole ring attached to the phenyl group. |
| ~142 | C-8a | Bridgehead carbon. |
| ~135 | C-1' | Phenyl carbon attached to the imidazole ring. |
| ~130 | C-6 | Carbon attached to the boronic acid group (broadened by quadrupolar relaxation of ¹¹B). |
| ~129 | C-3', C-5' | Meta carbons of the phenyl ring. |
| ~128 | C-4' | Para carbon of the phenyl ring. |
| ~126 | C-2', C-6' | Ortho carbons of the phenyl ring. |
| ~125 | C-5 | Carbon adjacent to the bridgehead nitrogen. |
| ~118 | C-7 | Carbon in the pyridine ring. |
| ~112 | C-8 | Carbon in the pyridine ring. |
| ~108 | C-3 | Carbon in the imidazole ring. |
Experimental Protocol: The sample preparation is the same as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum should be acquired with a wider spectral width (~200 ppm) and a longer relaxation delay (5 s) to ensure quantitative signals for all carbons. Typically, several hundred to a few thousand scans are required to achieve an adequate signal-to-noise ratio.
¹¹B NMR Spectroscopy
Expertise & Experience: ¹¹B NMR is crucial for confirming the presence and electronic environment of the boron atom. Boronic acids typically show a broad signal in the ¹¹B NMR spectrum.
Predicted ¹¹B NMR Data: A broad singlet is expected in the range of δ 18-30 ppm, which is characteristic of a trigonal planar boronic acid. The broadness of the signal is due to the quadrupolar nature of the boron nucleus.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.
Predicted Mass Spectrometry Data:
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 239.0986 | ~239.0986 |
| [M-H₂O+H]⁺ | 221.0881 | ~221.0881 |
| [M-B(OH)₂+H]⁺ | 195.0917 | ~195.0917 |
Trustworthiness: The primary ion observed in positive-ion electrospray ionization (ESI) would be the protonated molecule [M+H]⁺. A common fragmentation pathway for boronic acids is the loss of water. Another significant fragment would correspond to the loss of the boronic acid group, resulting in the protonated 2-phenylimidazo[1,2-a]pyridine core. The accurate mass measurement of the molecular ion to within 5 ppm of the calculated value provides unambiguous confirmation of the elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and simple technique to identify the key functional groups present in a molecule. For (2-phenylimidazo[1,2-a]pyridin-6-yl)boronic acid, the most characteristic vibrations will be those of the O-H and B-O bonds of the boronic acid group, as well as the C=N and C=C stretching vibrations of the aromatic rings.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretching of the boronic acid (hydrogen-bonded). |
| ~3100 | Medium | Aromatic C-H stretching. |
| ~1630 | Strong | C=N stretching of the imidazole ring. |
| ~1600, 1480, 1450 | Medium-Strong | C=C stretching of the aromatic rings. |
| ~1350 | Strong | B-O stretching. |
| ~750, 690 | Strong | Out-of-plane C-H bending of the phenyl group. |
Experimental Protocol: An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, MS, and IR spectroscopy provides a self-validating system for the structural confirmation of (2-phenylimidazo[1,2-a]pyridin-6-yl)boronic acid. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, while ¹¹B NMR confirms the presence of the boronic acid. HRMS provides the exact elemental composition, and IR spectroscopy identifies the key functional groups. The congruence of data from these independent techniques ensures the unequivocal identification and purity assessment of this important synthetic intermediate.
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